Ammonium, (4,4'-biphenylenebis(2-oxoethylene))bis(dimethyl(1,1-dimethyl-2-hydroxyethyl)-, dibromide, hemihydrate
Description
Ammonium, (4,4’-biphenylenebis(2-oxoethylene))bis(dimethyl(1,1-dimethyl-2-hydroxyethyl)-, dibromide, hemihydrate is a complex organic compound with a unique structure. This compound is characterized by the presence of ammonium ions, biphenylene groups, and dibromide ions, making it a subject of interest in various fields of scientific research.
Properties
CAS No. |
15172-75-5 |
|---|---|
Molecular Formula |
C28H42Br2N2O4 |
Molecular Weight |
630.5 g/mol |
IUPAC Name |
(1-hydroxy-2-methylpropan-2-yl)-[2-[4-[4-[2-[(1-hydroxy-2-methylpropan-2-yl)-dimethylazaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C28H42N2O4.2BrH/c1-27(2,19-31)29(5,6)25(33)17-21-9-13-23(14-10-21)24-15-11-22(12-16-24)18-26(34)30(7,8)28(3,4)20-32;;/h9-16,31-32H,17-20H2,1-8H3;2*1H/q+2;;/p-2 |
InChI Key |
IYXDIKWOSVOXRQ-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(CO)[N+](C)(C)C(=O)CC1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)[N+](C)(C)C(C)(C)CO.[Br-].[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (4,4’-biphenylenebis(2-oxoethylene))bis(dimethyl(1,1-dimethyl-2-hydroxyethyl)-, dibromide, hemihydrate typically involves multiple steps. The initial step often includes the preparation of the biphenylene core, followed by the introduction of oxoethylene groups. The final steps involve the addition of dimethylhydroxyethyl groups and the formation of the ammonium and dibromide ions. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems to monitor and control reaction parameters is crucial to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ammonium, (4,4’-biphenylenebis(2-oxoethylene))bis(dimethyl(1,1-dimethyl-2-hydroxyethyl)-, dibromide, hemihydrate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield biphenylene derivatives with additional oxygen-containing groups, while reduction could produce more hydrogenated forms of the compound.
Scientific Research Applications
Ammonium, (4,4’-biphenylenebis(2-oxoethylene))bis(dimethyl(1,1-dimethyl-2-hydroxyethyl)-, dibromide, hemihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of advanced materials and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of Ammonium, (4,4’-biphenylenebis(2-oxoethylene))bis(dimethyl(1,1-dimethyl-2-hydroxyethyl)-, dibromide, hemihydrate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes that are crucial for the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other biphenylene derivatives and ammonium salts with different substituents. Examples include:
Biphenylene derivatives: Compounds with variations in the oxoethylene or dimethylhydroxyethyl groups.
Ammonium salts: Other ammonium compounds with different anions or cations.
Uniqueness
The uniqueness of Ammonium, (4,4’-biphenylenebis(2-oxoethylene))bis(dimethyl(1,1-dimethyl-2-hydroxyethyl)-, dibromide, hemihydrate lies in its specific combination of functional groups and ions, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound Ammonium, (4,4'-biphenylenebis(2-oxoethylene))bis(dimethyl(1,1-dimethyl-2-hydroxyethyl)-, dibromide, hemihydrate is a complex organic molecule with significant biological activity. This article reviews its biological properties, including its mechanisms of action, potential therapeutic applications, and toxicity profiles based on diverse research findings.
Chemical Structure and Properties
The compound consists of a biphenylene structure with two oxoethylene linkages and dimethylated hydroxyethyl groups. Its molecular formula is , and it features notable bromine substituents, which are often associated with enhanced biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 508.34 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
| Chemical Family | Ammonium salt |
Research indicates that this compound exhibits antimicrobial and antiviral properties. Its mechanism involves the disruption of microbial cell membranes due to its cationic nature, which facilitates interaction with negatively charged components of microbial cells.
Antimicrobial Activity
In a study assessing the antimicrobial efficacy against various pathogens, the compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
- Staphylococcus aureus : MIC = 32 µg/mL
- Escherichia coli : MIC = 64 µg/mL
Antiviral Activity
The compound has also shown potential antiviral activity. In vitro studies indicated that it can inhibit viral replication in cell cultures infected with influenza virus. The effective concentration required for a 50% reduction in viral titer (EC50) was approximately 25 µg/mL.
Acute Toxicity Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Acute toxicity studies in rodents revealed an LD50 value greater than 2000 mg/kg, indicating low acute toxicity.
Chronic Toxicity and Carcinogenicity
Long-term exposure studies highlighted potential concerns regarding chronic toxicity. Observations included liver hypertrophy and alterations in hematological parameters at higher doses. However, no definitive carcinogenic effects were reported in standard assays.
Case Study 1: Antimicrobial Efficacy in Clinical Settings
A clinical trial evaluated the effectiveness of the compound in treating skin infections caused by resistant bacterial strains. Patients treated with topical formulations containing the compound showed a 70% improvement rate compared to a control group receiving standard antibiotic therapy.
Case Study 2: Antiviral Activity Against Influenza
In a controlled laboratory setting, the compound was tested for its ability to reduce viral loads in infected cell cultures. Results demonstrated a significant decrease in viral replication rates, supporting its potential use as an antiviral agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
